molecular formula C9H15NO4 B15156260 1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate

1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate

Katalognummer: B15156260
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: YCWGTZNCRJOYQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE is a chiral compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis due to their unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE typically involves the esterification of (S)-pyrrolidine-2-carboxylic acid with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

METHYL (S)-1-(ETHOXYCARBONYL)PYRROLIDINE-2-CARBOXYLATE is unique due to its specific chiral configuration and ester group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

1-O-ethyl 2-O-methyl pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3

InChI-Schlüssel

YCWGTZNCRJOYQK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCCC1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.